4-Carboxy-2-fluorophenylisothiocyanate
Overview
Description
4-Carboxy-2-fluorophenylisothiocyanate is a heterocyclic organic compound belonging to the thiocyanate group. It is characterized by the presence of a carboxyl group (-COOH) and a fluorine atom on the phenyl ring, along with an isothiocyanate functional group (-N=C=S)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2-fluorophenylisothiocyanate typically involves the reaction of 2-fluorobenzoic acid with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P2O5), to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-2-fluorophenylisothiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxyl group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
4-Carboxy-2-fluorophenylisothiocyanate has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Carboxy-2-fluorophenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
4-Carboxy-2-fluorophenylisothiocyanate is unique due to its combination of functional groups and structural features. Similar compounds include:
4-Carboxyphenylisothiocyanate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorophenylisothiocyanate: Does not have the carboxyl group, leading to variations in its biological and chemical behavior.
4-Carboxy-2-chlorophenylisothiocyanate: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
These compounds share similarities in their isothiocyanate group but differ in their substituents, leading to distinct properties and uses.
Properties
IUPAC Name |
3-fluoro-4-isothiocyanatobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-6-3-5(8(11)12)1-2-7(6)10-4-13/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQBEQMTKJLYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653433 | |
Record name | 3-Fluoro-4-isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-94-2 | |
Record name | 3-Fluoro-4-isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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